Norclobazam

GABA-A receptor binding affinity subtype selectivity

Norclobazam accumulates to serum concentrations 3-5× those of clobazam with a 71-82 h half-life, yet many LC-MS/MS TDM protocols omit its analytical standard, systematically underestimating total active drug exposure. This ≥98% purity reference standard closes that gap for laboratories requiring accurate quantification across the full three-week accumulation phase. • 4.3-fold α₂/α₁ binding selectivity (vs. 2.5-fold for clobazam) makes it the benchmark ligand for GABAᴀ subtype-screening panels • Partial PAM with maximal efficacy of 274% avoids saturation artifacts in electrophysiology experiments, unlike diazepam (493%) or clobazam (444%) • Essential calibrant for CYP2C19 phenotyping assays; poor metabolizer status can elevate norclobazam exposure up to 5-fold Supplied as a neat solid with full Certificate of Analysis. For R&D use only.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 22316-55-8
Cat. No. B161289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorclobazam
CAS22316-55-8
Synonymsdemethylclobazam
N-desmethylclobazam
norclobazam
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)
InChIKeyRRTVVRIFVKKTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 100 µg/ml or 500 µg/ml solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





Norclobazam 22316-55-8: Core Identity and Pharmacological Class


Norclobazam (CAS 22316-55-8, N‑desmethylclobazam, C₁₅H₁₁ClN₂O₂, MW 286.71) is the principal active metabolite of the 1,5‑benzodiazepine clobazam, formed predominantly by CYP3A4-mediated N‑demethylation [1]. It acts as a positive allosteric modulator (PAM) at the benzodiazepine site of GABAA receptors, with a subunit‑selectivity profile that distinguishes it from classic 1,4‑benzodiazepines such as diazepam and clonazepam [2]. Because norclobazam accumulates to serum concentrations 3‑5 times higher than the parent drug and exhibits a markedly longer elimination half-life, its pharmacological contribution to the clinical activity of clobazam is both substantial and prolonged [3].

Why Norclobazam Cannot Be Substituted by Clobazam or Other 1,4‑Benzodiazepines


Norclobazam is not a simple pharmacokinetic extension of clobazam; its GABAA receptor subtype‑binding fingerprint, functional efficacy, and metabolic liability differ in ways that preclude direct interchange. In radioligand displacement assays, norclobazam displays a 4.3‑fold binding preference for α₂β₂γ₂ over α₁β₂γ₂ receptors, compared with only 2.5‑fold for clobazam and near‑non‑selective binding for clonazepam [1]. Functionally, norclobazam achieves a lower maximal potentiation of GABA currents (274%) than clobazam (444%) but a higher maximum than clonazepam (259%), meaning simple concentration equivalence cannot be assumed [2]. Moreover, its elimination half‑life of 71–82 hours—roughly twice that of clobazam—and its susceptibility to CYP2C19 polymorphism create dosing‑regimen and inter‑individual variability that are unique to the metabolite [3]. Any analytical reference material, in‑vitro assay, or in‑vivo study that treats norclobazam as interchangeable with its parent or with a generic 1,4‑benzodiazepine will systematically misestimate target engagement and exposure.

Quantitative Differentiation of Norclobazam vs. Closest Analogs: Evidence Matrix


GABAA Receptor Subtype‑Binding Selectivity: Norclobazam vs. Clobazam, Clonazepam, Zolpidem

Norclobazam exhibits a 4.3‑fold higher affinity for the α₂β₂γ₂ subtype (Ki = 147 nM) than for α₁β₂γ₂ (Ki = 634 nM). In contrast, clobazam shows only a 2.5‑fold preference (Ki α₁ 519 nM, α₂ 205 nM), while clonazepam is essentially non‑selective (α₁ Ki 0.65 nM, α₂ 0.72 nM) and zolpidem is highly α₁‑selective (α₁ 30 nM, α₂ 165 nM) [1]. This places norclobazam in a unique window: it avoids the strong α₁‑mediated sedation of zolpidem yet provides greater α₂ selectivity than clobazam, a profile proposed to confer anxiolytic/anticonvulsant efficacy with reduced sedative burden.

GABA-A receptor binding affinity subtype selectivity

Functional Potency and Maximal Efficacy at Recombinant GABAA Receptors: Norclobazam vs. Clobazam, Diazepam, Clonazepam

In whole‑cell voltage‑clamp recordings, norclobazam (EC₅₀ 508.4 nM) is equipotent with clobazam (514.1 nM) but produces a markedly lower maximal enhancement of GABA‑evoked currents (274.4% vs. 444.0%). By comparison, diazepam (EC₅₀ 44.3 nM, max 493.4%) is 11‑fold more potent, and clonazepam (EC₅₀ 78.0 nM, max 258.9%) is 6.5‑fold more potent but achieves an almost identical maximum efficacy to norclobazam [1]. Thus, norclobazam combines low potency with moderate efficacy, a profile distinct from all three comparators.

GABA-A receptor electrophysiology allosteric modulation

Pharmacokinetic Persistence and Accumulation: Norclobazam vs. Clobazam

Norclobazam exhibits an elimination half‑life of 71–82 hours, approximately twice that of clobazam (36–42 hours). At steady state, serum concentrations of norclobazam are 3‑ to 5‑fold higher than those of clobazam, and while clobazam reaches steady state within ~1 week, norclobazam requires up to 3 weeks [1]. This pharmacokinetic divergence means that in multi‑dose studies, the metabolite dominates overall exposure and dictates the time to pharmacological equilibrium.

pharmacokinetics half-life therapeutic drug monitoring

Metabolic Liability and CYP2C19 Pharmacogenetics: A Class‑Level Distinction

Inactivation of norclobazam proceeds primarily via CYP2C19‑mediated hydroxylation to 4'‑hydroxy‑N‑desmethylclobazam. Approximately 35% of the Asian population carries a CYP2C19 loss‑of‑function allele, resulting in elevated norclobazam exposure and increased risk of somnolence and ataxia [1][2]. This pharmacogenetic vulnerability is unique to norclobazam among the benzodiazepines profiled; neither the parent clobazam (inactivated via CYP3A4) nor 1,4‑benzodiazepines (e.g., diazepam, metabolized by CYP2C19 but without equivalent accumulation) exhibit the same metabolite‑specific risk profile.

drug metabolism pharmacogenetics CYP2C19

Protein Binding and Free Fraction: Norclobazam vs. Clobazam

Both norclobazam and clobazam are highly protein‑bound, but the metabolite exhibits marginally lower binding (89% vs. 90% for the parent), translating to a slightly higher free fraction (11% vs. 10%). Although the absolute difference is small, the much higher total serum concentration of norclobazam amplifies the difference in absolute free concentration by 3–5‑fold [1]. This is pertinent for in‑vitro assays that aim to replicate clinically relevant unbound concentrations.

protein binding free drug concentration equilibrium dialysis

Time to Steady State: Practical Implication for Chronic Dosing Studies

In multi‑dose regimens, clobazam reaches steady‑state plasma concentrations within approximately 7 days, whereas norclobazam requires up to 21 days to achieve equilibrium [1]. This 3‑fold difference in equilibration time is a direct consequence of the metabolite's longer half‑life and has profound implications for study design: washout periods and sampling schedules calibrated for clobazam will miss the prolonged accumulation phase of norclobazam.

pharmacokinetics steady state chronic dosing

Norclobazam 22316-55-8: Validated Application Scenarios for Procurement and Method Development


GABAA Subtype‑Selectivity Screening Panels

Norclobazam's 4.3‑fold α₂/α₁ selectivity [1] makes it an essential reference ligand for laboratories running GABAA subtype‑screening panels. Unlike clonazepam (non‑selective) or zolpidem (α₁‑selective), norclobazam provides a benchmark for moderate α₂‑preferring modulation, aiding in the profiling of novel chemical entities designed to separate anticonvulsant efficacy from sedation.

Therapeutic Drug Monitoring and Clinical Toxicology Assay Validation

Because norclobazam serum concentrations are 3–5‑fold higher than clobazam and its half‑life is 71–82 h [2], any LC‑MS/MS method intended for therapeutic drug monitoring must include a norclobazam analytical standard to ensure accurate quantification over the full three‑week accumulation phase. Substituting a clobazam calibrant will systematically underestimate total active drug exposure.

CYP2C19 Pharmacogenetic Phenotyping Studies

The clearance of norclobazam is heavily dependent on CYP2C19, and poor metabolizer status (especially prevalent in ~35% of Asian populations) can elevate norclobazam exposure up to 5‑fold [3]. Reference material is required for laboratories developing or validating in‑vitro CYP phenotyping assays or retrospective genotype‑phenotype correlation analyses using stored plasma samples.

In‑Vitro Functional Assays Requiring Low‑Efficacy GABAA PAMs

Norclobazam's maximal efficacy (274.4%) is significantly lower than that of clobazam (444.0%) and diazepam (493.4%) [4]. This property is advantageous for electrophysiology experiments where a partial PAM is needed to avoid saturation artifacts, yet a 1,5‑benzodiazepine scaffold is preferred over the 1,4‑benzodiazepine alternatives. Norclobazam thus serves as a unique low‑efficacy positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norclobazam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.